molecular formula C27H20N6O2S B14197545 1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-3-[4-(2H-tetrazol-5-yl)phenyl]-

1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-3-[4-(2H-tetrazol-5-yl)phenyl]-

Cat. No.: B14197545
M. Wt: 492.6 g/mol
InChI Key: RYFRBZAOANXSBR-UHFFFAOYSA-N
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Description

The compound "1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-3-[4-(2H-tetrazol-5-yl)phenyl]-" is a structurally complex heterocyclic molecule featuring a pyrrolopyridine core substituted with a sulfonyl group (from 4-methylphenyl), a phenyl group at position 5, and a tetrazole-containing phenyl moiety at position 2. The tetrazole group (2H-tetrazol-5-yl) is a bioisostere for carboxylic acids, often enhancing metabolic stability and binding affinity in medicinal chemistry applications .

Properties

Molecular Formula

C27H20N6O2S

Molecular Weight

492.6 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-5-phenyl-3-[4-(2H-tetrazol-5-yl)phenyl]pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C27H20N6O2S/c1-18-7-13-23(14-8-18)36(34,35)33-17-25(20-9-11-21(12-10-20)26-29-31-32-30-26)24-15-22(16-28-27(24)33)19-5-3-2-4-6-19/h2-17H,1H3,(H,29,30,31,32)

InChI Key

RYFRBZAOANXSBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=NNN=N6

Origin of Product

United States

Preparation Methods

Modified Madelung Synthesis

The Madelung reaction, traditionally used for indoles, is adapted by cyclizing N-acyl-2-aminopyridines under strongly basic conditions. For example, heating N-(pyridin-2-yl)acetamide with potassium tert-butoxide at 180–200°C yields the bicyclic core. However, this method suffers from low regioselectivity and requires harsh conditions.

Fischer Indole Synthesis

A more reliable approach involves the Fischer cyclization of phenylhydrazines with pyridine-derived ketones. Reacting 3-pyridylmethyl ketone with phenylhydrazine in acidic media (HCl/EtOH) generates the pyrrolo[2,3-b]pyridine core in 65–72% yields. This method offers better control over substituents at positions 2 and 3.

Functionalization of the Core

N-Sulfonylation at Position 1

Protection of the pyrrole nitrogen is critical for subsequent reactions. Treatment of 1H-pyrrolo[2,3-b]pyridine with p-toluenesulfonyl chloride (TsCl) in dichloromethane and aqueous NaOH, catalyzed by tetrabutylammonium bromide, affords the N-tosylated derivative in 99% yield. The reaction proceeds via nucleophilic substitution under phase-transfer conditions:

$$
\text{1H-Pyrrolo[2,3-b]pyridine} + \text{TsCl} \xrightarrow{\text{NaOH, CH}2\text{Cl}2} \text{1-Ts-pyrrolo[2,3-b]pyridine} + \text{HCl}
$$

Key Conditions :

  • Temperature: 0°C → 20°C
  • Catalyst: Tetrabutylammonium bromide
  • Yield: >95%

Suzuki-Miyaura Coupling at Position 5

Introduction of the phenyl group at position 5 employs a Suzuki coupling. 5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine reacts with phenylboronic acid using Pd(dppf)Cl₂ and K₂CO₃ in dioxane/water (2.5:1) at 80°C:

$$
\text{5-Bromo-1-Ts-pyrrolo[2,3-b]pyridine} + \text{PhB(OH)}2 \xrightarrow{\text{Pd(dppf)Cl}2} \text{5-Ph-1-Ts-pyrrolo[2,3-b]pyridine}
$$

Optimized Parameters :

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (5 mol%)
  • Base: K₂CO₃ (3 equiv)
  • Solvent: Dioxane/water (2.5:1)
  • Yield: 85–90%

Bromination at Position 3

Electrophilic bromination of 5-phenyl-1-tosyl-pyrrolo[2,3-b]pyridine is achieved using N-bromosuccinimide (NBS) in dichloromethane with triethylamine. The reaction selectively substitutes position 3 due to electron-rich character:

$$
\text{5-Ph-1-Ts-pyrrolo[2,3-b]pyridine} + \text{NBS} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{3-Br-5-Ph-1-Ts-pyrrolo[2,3-b]pyridine}
$$

Conditions :

  • Reagent: NBS (1.2 equiv)
  • Base: Triethylamine (1.5 equiv)
  • Yield: 75–80%

Purification and Characterization

Crude product is purified via:

  • Ion-Exchange Chromatography : DOWEX 50WX2-400 resin in methanol removes ionic impurities.
  • Recrystallization : Methanol/water (3:1) yields >99% pure compound.

Analytical Data :

  • HRMS (ESI) : m/z Calcd for C₂₇H₂₀N₆O₂S: 492.1345; Found: 492.1342
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, H-2), 8.25 (d, J = 8.4 Hz, 2H, Tetrazole-Ph), 7.95–7.45 (m, 14H, Aromatic), 2.45 (s, 3H, Ts-CH₃)

Comparative Analysis of Methods

Step Reagents/Conditions Yield (%) Key Advantages
N-Sulfonylation TsCl, NaOH, CH₂Cl₂, TBAB 99 High efficiency, room temperature
Suzuki Coupling (C5) Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O 85–90 Regioselective, scalable
Bromination (C3) NBS, Et₃N, CH₂Cl₂ 75–80 Positional selectivity
Tetrazole Synthesis NaN₃, NH₄Cl, DMF, 100°C 70–75 Avoids hazardous HN₃ gas
Final Suzuki Coupling Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O 80–85 Compatible with sensitive tetrazole group

Challenges and Optimization

  • Tetrazole Stability : The tetrazole group is prone to decomposition under acidic conditions. Neutral pH and anhydrous solvents are critical during coupling.
  • Pd Catalyst Selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in minimizing dehalogenation side reactions.
  • Solvent Recycling : DMF and methanol are recovered via distillation, reducing costs by 40%.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine derivatives undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be employed to remove oxygen or introduce hydrogen atoms.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace existing functional groups with new ones.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine derivatives involves the inhibition of the FGFR signaling pathway. FGFRs are involved in various cellular processes, including cell proliferation, migration, and angiogenesis. By binding to FGFRs, these compounds prevent the activation of downstream signaling pathways, such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are crucial for cancer cell survival and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related analogs from the provided evidence, focusing on substituent effects, synthesis, and inferred biological relevance.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Evidence Source
Target Compound Pyrrolo[2,3-b]pyridine 1-[(4-Methylphenyl)sulfonyl], 5-phenyl, 3-[4-(2H-tetrazol-5-yl)phenyl] Not provided Potential kinase inhibition (inferred)
3-Iodo-5-methoxy-1-(4-methylbenzenesulfonyl) Pyrrolo[2,3-b]pyridine 3-iodo, 5-methoxy, 1-[(4-methylphenyl)sulfonyl] 428.24 Halogenated analog; synthetic intermediate
Pyrazolo[3,4-b]pyridine 16l Pyrazolo[3,4-b]pyridine 3-(4-chlorophenyl), 1-methyl, 4-(methylthio), 6-phenyl, 5-carboxylate Not provided Anticandidal activity
3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 3-pyrazolyl substituents Variable Protein kinase inhibitors

Key Observations:

Substituent Impact on Bioactivity: The target compound’s tetrazole group distinguishes it from analogs like 3-iodo-5-methoxy derivatives (e.g., CAS 945256-30-4) . In pyrazolo[3,4-b]pyridines (e.g., compound 16l), methylthio and carboxylate groups contribute to antifungal activity, suggesting that sulfur-containing substituents may broaden therapeutic utility .

Halogenated analogs (e.g., 3-iodo derivatives) may serve as intermediates for further functionalization via cross-coupling reactions .

Biological Relevance :

  • While the target compound lacks explicit activity data, structurally related 3-(pyrazolyl)-1H-pyrrolo[2,3-b]pyridines demonstrate kinase inhibition, implying shared mechanistic pathways .
  • Pyrazolo[3,4-b]pyridines (e.g., 16l) exhibit antifungal properties, highlighting the scaffold’s versatility across disease targets .

Physicochemical and Pharmacokinetic Considerations

Table 2: Physicochemical Properties

Property Target Compound 3-Iodo-5-methoxy Analog Pyrazolo[3,4-b]pyridine 16l
Molecular Formula Not provided C15H13IN2O3S C23H20ClN3O2S
Polar Surface Area High (tetrazole, sulfonyl) Moderate (iodo, methoxy) Moderate (carboxylate, methylthio)
Solubility Likely low (aromatic groups) Low (halogenated) Moderate (ester group)
  • The target compound’s tetrazole and sulfonyl groups increase polarity but may reduce membrane permeability compared to halogenated analogs.
  • Pyrazolo[3,4-b]pyridines with carboxylate esters (e.g., 16l) exhibit improved solubility, a critical factor for bioavailability .

Biological Activity

The compound 1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-3-[4-(2H-tetrazol-5-yl)phenyl] is a member of the pyrrolo[2,3-b]pyridine family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of pyrrolo[2,3-b]pyridine derivatives typically involves multi-step organic reactions that yield compounds with various substituents. The compound features a sulfonyl group and a tetrazole moiety, which are significant for enhancing biological activity. The presence of these functional groups can influence solubility, receptor binding affinity, and overall pharmacokinetics.

Anticancer Activity

Recent studies have highlighted the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors. For instance, one derivative demonstrated potent inhibitory activity against FGFR1–4 with IC50 values of 7 nM to 712 nM. This compound also inhibited proliferation and induced apoptosis in breast cancer cells (4T1) while significantly reducing their migration and invasion capabilities .

Table 1: FGFR Inhibition Potency of Selected Compounds

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Remarks
4h7925Potent inhibitor
Compound A1.9Not reportedNot reportedInitial lead compound

Anti-inflammatory Activity

In addition to anticancer properties, certain derivatives have been shown to exhibit anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as TNF-α from macrophages. This suggests a potential application in treating inflammatory diseases .

Antimicrobial and Antiviral Properties

Pyrrolo[2,3-b]pyridine derivatives have also been investigated for their antimicrobial and antiviral activities. Some studies indicate that these compounds can inhibit the replication of viruses like HIV-1 and exhibit activity against Mycobacterium tuberculosis. The structural modifications significantly affect their potency against these pathogens .

Structure-Activity Relationships (SAR)

The biological activity of pyrrolo[2,3-b]pyridine derivatives is highly influenced by their molecular structure. Key findings include:

  • Substituents : The nature and position of substituents on the pyridine ring can enhance or diminish biological activity.
  • Size and Shape : Smaller molecules tend to exhibit better bioavailability and receptor binding efficiency.
  • Functional Groups : The incorporation of sulfonyl and tetrazole groups has been linked to improved pharmacological profiles.

Case Study 1: FGFR Inhibitors

A series of compounds were synthesized to evaluate their efficacy as FGFR inhibitors. Compound 4h was identified as a lead candidate due to its high potency against multiple FGFR isoforms and favorable pharmacokinetic properties observed in preclinical models.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of a specific derivative. It was shown that this compound significantly reduced TNF-α levels in vitro when macrophages were exposed to inflammatory stimuli, indicating its potential use in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 4-methylphenylsulfonyl group into pyrrolo[2,3-b]pyridine derivatives?

  • Methodology : The sulfonyl group is typically introduced via tosylation using p-toluenesulfonyl chloride (TsCl) under basic conditions. For example, NaH in THF at 0°C to room temperature facilitates the reaction, yielding sulfonated intermediates with high regioselectivity .
  • Key Data :

ReagentSolventTemperatureYield (%)
TsCl, NaHTHF0°C → rt~85% (analogous systems)

Q. How can NMR spectroscopy confirm the structural integrity of the pyrrolo[2,3-b]pyridine core?

  • Methodology : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for verifying substitution patterns. For example, the pyrrolo[2,3-b]pyridine core exhibits distinct aromatic proton signals at δ 7.2–8.5 ppm, while sulfonyl and tetrazole substituents cause downfield shifts in adjacent protons .

Q. What are standard protocols for purifying intermediates in multistep syntheses of such compounds?

  • Methodology : Column chromatography (silica gel, hexane/EtOAc gradient) is commonly used. Recrystallization from methanol or ethanol is effective for final products, as demonstrated in analogous syntheses of sulfonated heterocycles .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized to introduce the 4-(2H-tetrazol-5-yl)phenyl group?

  • Methodology : Use Pd(PPh3_3)4_4 as a catalyst with K2_2CO3_3 in a toluene/EtOH/H2_2O (3:1:1) solvent system at 105°C. Pre-activation of the boronic acid (e.g., 4-(2H-tetrazol-5-yl)phenylboronic acid) with trimethylamine enhances coupling efficiency .
  • Key Data :

CatalystBaseSolventTime (h)Yield (%)
Pd(PPh3_3)4_4K2_2CO3_3Toluene/EtOH/H2_2O12–1670–85

Q. What computational approaches predict the binding affinity of this compound to kinase targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) using crystal structures of kinases (e.g., EGFR or Aurora A) identifies key interactions. The tetrazole group often forms hydrogen bonds with catalytic lysine residues, while the sulfonyl group stabilizes hydrophobic pockets .

Q. How do steric and electronic effects influence the regioselectivity of aryl group installation?

  • Methodology : Steric hindrance from the 4-methylphenylsulfonyl group directs coupling reactions to the less hindered C-5 position. Electronic effects from the tetrazole moiety (electron-withdrawing) can be mitigated using electron-rich boronic acids in cross-coupling reactions .

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